(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4s,5S)-5-Aminospiro[33]heptane-2-carboxylic acid hydrochloride is a spirocyclic amino acid derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a rigid and constrained molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic amino acids like (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the construction of the spirocyclic scaffold through ring closure reactions of corresponding 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive functional group modifications .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert certain functional groups into others, such as reducing ketones to alcohols.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of rigid molecular frameworks on biological systems.
Wirkmechanismus
The mechanism by which (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with biological targets. The rigid spirocyclic structure allows for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for specific molecular targets. This can lead to pronounced biological activity, making it a valuable compound in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of ornithine, another spirocyclic amino acid.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue of gamma-aminobutyric acid (GABA), used in medicinal chemistry.
Uniqueness
What sets (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of the amino group, which can participate in a variety of chemical reactions and interactions with biological targets. This makes it a versatile and valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H14ClNO2 |
---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1 |
InChI-Schlüssel |
ICOMIOZHJJEDDB-NJCIUDBASA-N |
Isomerische SMILES |
C1CC2([C@H]1N)CC(C2)C(=O)O.Cl |
Kanonische SMILES |
C1CC2(C1N)CC(C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.